molecular formula C20H22N4OS B2689629 4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine CAS No. 692758-19-3

4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B2689629
CAS No.: 692758-19-3
M. Wt: 366.48
InChI Key: FRMPQPKCPCOXQK-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a phenylpiperazine moiety, and two methyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, such as amines or alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine is unique due to the combination of its thieno[2,3-b]pyridine core, phenylpiperazine moiety, and methyl groups.

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-13-12-14(2)22-19-16(13)17(21)18(26-19)20(25)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12H,8-11,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMPQPKCPCOXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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